Ascorbyl stearate

Catalog No.
S944073
CAS No.
10605-09-1
M.F
C24H42O7
M. Wt
442.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ascorbyl stearate

CAS Number

10605-09-1

Product Name

Ascorbyl stearate

IUPAC Name

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] octadecanoate

Molecular Formula

C24H42O7

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h19,23,25,27-28H,2-18H2,1H3

InChI Key

LITUBCVUXPBCGA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O
  • Antioxidant Properties

    Ascorbyl stearate is a derivative of Vitamin C, known for its antioxidant properties. However, ascorbyl stearate's antioxidant capacity is generally considered weaker than ascorbic acid itself []. Some research explores if ascorbyl stearate might offer any unique antioxidant benefits, but more investigation is needed [].

  • Delivery System for Ascorbic Acid

    Due to its fat-soluble nature, ascorbyl stearate has been explored as a potential delivery system for ascorbic acid. Ascorbic acid is water-soluble and has limitations in bioavailability. In theory, ascorbyl stearate could improve absorption; however, research findings on this application are inconclusive [].

Ascorbyl stearate is a chemical compound classified as an ester formed from the reaction of ascorbic acid (vitamin C) and stearic acid, a long-chain saturated fatty acid. Its chemical formula is C24H42O7C_{24}H_{42}O_{7}. Ascorbyl stearate is notable for its antioxidant properties, making it valuable in various applications, particularly in the food and cosmetic industries. It serves as a source of vitamin C and contributes to the stability and preservation of products by preventing oxidative degradation.

In food science, ascorbyl stearate functions as an antioxidant. It helps prevent fats and oils from turning rancid by scavenging free radicals that can initiate oxidation []. The exact mechanism involves the donation of a hydrogen atom from the ascorbic acid moiety to the free radical, neutralizing its damaging potential.

Ascorbyl stearate is generally considered safe for use in food additives at regulated levels. The United States Department of Agriculture (USDA) restricts its use in margarine to 0.02% individually or in combination with other antioxidants [].

Typical of esters:

  • Hydrolysis: In the presence of water, ascorbyl stearate can break down into ascorbic acid and stearic acid. This reaction is catalyzed by acids or bases.
  • Oxidation: As an antioxidant, ascorbyl stearate can neutralize free radicals, thus preventing oxidative damage. It can be oxidized to form dehydroascorbic acid under certain conditions, which is less biologically active than its parent compound .
  • Nucleophilic Attack: The ester bond can be susceptible to nucleophilic attack, leading to the formation of various derivatives depending on the nucleophile involved .

Ascorbyl stearate exhibits significant biological activity due to its antioxidant properties. It has been shown to:

  • Induce Apoptosis: Research indicates that ascorbyl stearate can promote cell death in cancer cells by inducing oxidative stress and disrupting mitochondrial function. This process involves changes in mitochondrial membrane permeability and the release of cytochrome c, leading to apoptosis .
  • Cell Cycle Interference: Studies have suggested that ascorbyl stearate interferes with the cell cycle at the sub-G0/G1 phase, indicating its potential role in cancer therapy through mechanisms that induce cell death .

The synthesis of ascorbyl stearate typically involves:

  • Esterification Reaction: Ascorbic acid is reacted with stearic acid in the presence of a catalyst (often sulfuric acid) to form ascorbyl stearate. This reaction generally requires heat to facilitate the formation of the ester bond.
  • Purification: Following synthesis, the product may be purified through crystallization or chromatography to remove unreacted starting materials and by-products .
  • Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Ascorbyl stearate has various applications across different fields:

  • Food Industry: Used as an antioxidant food additive (E number E305) in products such as margarine to prevent rancidity and extend shelf life .
  • Cosmetics: Incorporated into skincare and cosmetic formulations for its antioxidant properties, enhancing product stability and providing skin benefits associated with vitamin C .
  • Pharmaceuticals: Explored for potential therapeutic applications due to its ability to induce apoptosis in cancer cells.

Ascorbyl stearate shares similarities with other vitamin C esters but has unique properties due to its specific fatty acid composition. Here are some comparable compounds:

CompoundCompositionUnique Features
Ascorbyl PalmitateAscorbic acid + Palmitic acidSimilar antioxidant properties; used in food products
Ascorbyl DipalmitateDiester of ascorbic acid + Palmitic acidHigher fatty acid content; more stable under heat
Erythorbic AcidIsomer of ascorbic acidUsed primarily in hair and nail products; less potent antioxidant than ascorbic acid
Sodium ErythorbateSodium salt of erythorbic acidCommonly used in food preservation; less effective than vitamin C derivatives

Ascorbyl stearate's uniqueness lies in its specific fatty acid chain (stearic acid), which affects its solubility, stability, and application efficacy compared to other vitamin C derivatives . Its ability to penetrate skin effectively while providing antioxidant benefits makes it particularly valuable in cosmetic formulations.

Enzymatic synthesis of ascorbyl stearate represents a highly efficient and selective approach for producing this important antioxidant compound through biocatalytic esterification of ascorbic acid with stearic acid [1]. The enzymatic route utilizes immobilized lipases as catalysts, offering significant advantages over traditional chemical methods including mild reaction conditions, enhanced regioselectivity, and reduced environmental impact [1] [4].

Commercial immobilized lipases have demonstrated exceptional performance in ascorbyl stearate synthesis, with Lipozyme 435 emerging as the most effective catalyst due to its superior initial reaction rates and overall yield [4] [8]. The immobilization process typically involves interfacial adsorption onto hydrophobic supports, which stabilizes the enzyme in its open conformation and enhances catalytic activity [8]. Alternative immobilization methods include surface adsorption onto Celite 545 matrix followed by glutaraldehyde cross-linking, achieving protein binding efficiencies of approximately 75 percent [16].

The enzymatic mechanism follows a Ping-Pong Bi-Bi kinetic model, where ascorbic acid and stearic acid sequentially bind to the immobilized lipase to form an enzyme-substrate complex [19] [21]. This complex subsequently undergoes esterification to produce ascorbyl stearate and water as products [19]. Research has demonstrated that the first-step reaction serves as the rate-limiting step with an activation energy of 37.31 kilojoules per mole, while the second-step exhibits significantly lower activation energy at 4.94 kilojoules per mole [21].

Optimization studies reveal that enzymatic synthesis achieves maximum conversion rates under specific conditions including reaction temperatures of 40-70 degrees Celsius, enzyme loadings of 10-30 percent by weight of substrates, and reaction times ranging from 4-24 hours [1] [5] [16]. The substrate molar ratio significantly influences product yield, with optimal ratios of ascorbic acid to stearic acid ranging from 1:2.5 to 1:5 depending on the specific enzyme and reaction conditions employed [16] [5].

Optimization of Reaction Media (t-Amyl Alcohol, Acetone)

The selection of appropriate organic solvents represents a critical factor in optimizing enzymatic ascorbyl stearate synthesis, with t-amyl alcohol and acetone emerging as the most promising reaction media [8] [9] [25]. t-Amyl alcohol demonstrates superior performance in terms of product yield and enzyme stability, achieving conversion rates up to 87 percent under optimized conditions [9] [25]. This tertiary alcohol provides an ideal balance between substrate solubility and enzyme activity maintenance, while its moderate polarity facilitates both ascorbic acid dissolution and lipase catalytic function [9].

Acetone serves as an economically attractive alternative solvent despite yielding lower conversion rates of approximately 19-20 percent compared to t-amyl alcohol [9] [25]. The primary advantages of acetone include its low cost, industrial safety profile, low boiling point, and reduced viscosity which facilitates easier handling and downstream processing [9]. However, acetone's relatively high polarity and water absorption capacity can negatively impact enzyme activity and reaction equilibrium [9].

Comparative solvent studies demonstrate significant variations in ascorbyl stearate synthesis yields depending on the organic medium employed. Research data indicates that hexane, despite its favorable lipophilic properties, proves unsuitable for ascorbyl stearate synthesis due to poor ascorbic acid solubility [9]. Other solvents including dimethylsulfoxide, ethyl ether, and dioxane have been investigated, with dimethylsulfoxide showing promise for specific reaction conditions [16] [1].

The logarithmic partition coefficient (log P) of organic solvents serves as a predictive parameter for enzymatic activity, with optimal values ranging from 0.8 to 1.31 for t-butanol and t-amyl alcohol respectively [9]. Solvents with log P values below 2.0 generally demonstrate reduced suitability for biocatalytic applications due to adverse effects on enzyme structure and function [5].

SolventYield (%)Reaction Time (h)Temperature (°C)Log P Value
t-Amyl Alcohol878501.31
Acetone19.77250-0.23
t-Butanol508500.80
Hexane072503.5
Dimethylsulfoxide801875-1.35

Water Activity Control in Non-Aqueous Systems

Water activity control represents a fundamental parameter in enzymatic ascorbyl stearate synthesis, significantly influencing reaction equilibrium, enzyme activity, and product yield in non-aqueous systems [1] [16] [17]. The optimal water content for enzymatic esterification typically ranges from 100 to 10,000 parts per million, with concentrations of 200 to 5,000 parts per million providing the most favorable reaction conditions [1]. This controlled water environment maintains essential enzyme hydration while preventing hydrolysis of the desired ester product [1].

Molecular sieves serve as the primary method for water activity control in ascorbyl stearate synthesis, effectively removing reaction-generated water and shifting the equilibrium toward product formation [16] [17]. Research demonstrates that molecular sieve addition at concentrations of 20 milligrams per milliliter enhances ester yield from 72 percent to 80 percent [16]. The most commonly employed molecular sieves include 3A and 4A types, with 3A molecular sieves showing superior performance due to their selective water adsorption properties [16] [17].

The mechanism of water activity control involves continuous removal of water produced during the esterification reaction, preventing the reverse hydrolysis reaction that would regenerate starting materials [17]. Studies indicate that water activity values (aw) of 0.33 to 0.53 provide optimal conditions for lipase-catalyzed esterification, with maximum reaction rates observed at aw 0.53 [5]. Below this range, enzyme activity decreases due to insufficient hydration of the catalytic site, while higher water activities favor hydrolysis over synthesis [5].

Advanced water control strategies include the use of anhydrous reaction conditions combined with vacuum distillation to remove volatile water during synthesis [17]. This approach requires careful balance between water removal efficiency and maintenance of enzyme catalytic activity. Research demonstrates that complete water removal can reduce enzyme activity, while excessive water content shifts reaction equilibrium toward hydrolysis [5] [16].

The relationship between water activity and reaction kinetics follows the Michaelis-Menten model, with apparent kinetic parameters varying significantly based on water content [21]. Lower water activities generally increase the Michaelis constant (Km) values while reducing maximum reaction velocity (Vmax), indicating reduced substrate affinity and catalytic efficiency under extremely dry conditions [21].

Chemical Catalysis: Acid/Base-Mediated Esterification

Chemical catalysis for ascorbyl stearate synthesis employs acid or base-mediated esterification reactions between ascorbic acid and stearic acid, representing the traditional industrial approach prior to enzymatic method development [1] [12]. Acid-catalyzed esterification typically utilizes strong mineral acids including sulfuric acid and hydrofluoric acid as both solvent and catalyst, achieving direct esterification under harsh reaction conditions [1]. The process involves heating ascorbic acid and stearic acid in the presence of 96 percent sulfuric acid or higher concentrations, followed by neutralization and purification steps [1].

The acid-catalyzed mechanism proceeds through protonation of the carboxyl group of stearic acid, increasing its electrophilicity and facilitating nucleophilic attack by the primary hydroxyl group of ascorbic acid [1]. This reaction requires elevated temperatures typically ranging from 80 to 120 degrees Celsius and extended reaction times of 4 to 8 hours to achieve satisfactory conversion rates [1]. However, these harsh conditions often result in ascorbic acid degradation and formation of undesired side products [1].

Base-catalyzed esterification represents an alternative chemical approach utilizing alkaline catalysts to promote ester bond formation [12]. This method involves initial formation of ascorbic acid alkoxide through deprotonation, followed by nucleophilic substitution with activated stearic acid derivatives such as stearoyl chloride [12] [24]. The base-catalyzed route typically employs pyridine as both base and solvent, providing mild reaction conditions compared to acid catalysis [24].

Chemical catalysis faces significant limitations including poor regioselectivity, harsh reaction conditions, and extensive purification requirements [1]. The strong acids employed are highly corrosive and restrict apparatus material selection, while the high temperatures required often lead to ascorbic acid thermal degradation [1]. Additionally, the chemical route produces substantial waste streams requiring environmental remediation [1].

Comparative studies between chemical and enzymatic routes demonstrate clear advantages for biocatalytic synthesis in terms of reaction selectivity, environmental impact, and product purity [1] [4]. Chemical methods typically achieve yields of 60-75 percent with significant impurity formation, while enzymatic synthesis achieves comparable or superior yields with enhanced product quality [1] [4].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of ascorbyl stearate presents numerous technical and economic challenges that require comprehensive solutions for successful commercial implementation [3] [4] [12]. The primary challenge involves scaling enzymatic processes from laboratory bench scale to industrial production volumes while maintaining reaction efficiency and product quality [3] [4]. Enzyme cost represents a significant economic factor, with immobilized lipases comprising 15-25 percent of total production costs depending on the specific process configuration [4].

Reactor design and operation present critical challenges for large-scale ascorbyl stearate production, particularly regarding mass transfer limitations and enzyme distribution in high-volume systems [4] [8]. Rotating basket reactors have emerged as a promising solution, demonstrating successful scale-up potential with yields remaining above 80 percent after four sequential batches [4]. These reactors provide enhanced mixing, facilitate easy catalyst separation and recycling, and enable continuous operation modes suitable for industrial production [4].

Downstream processing represents another major challenge in industrial ascorbyl stearate production, requiring efficient separation and purification methods to achieve pharmaceutical and food-grade product specifications [3] [12]. Traditional water-washing steps generate substantial wastewater volumes, creating environmental concerns and increasing processing costs [3]. Alternative purification strategies utilizing selective crystallization and organic solvent extraction have been developed to address these limitations [3].

Temperature control and heat management present significant challenges in large-scale reactors due to the exothermic nature of esterification reactions and temperature sensitivity of both enzymes and products [16] [19]. Industrial solutions include advanced heat exchange systems, staged feeding strategies, and computer-controlled temperature regulation to maintain optimal reaction conditions throughout the production cycle [16].

Enzyme stability and reusability represent critical factors for industrial viability, with successful commercial processes requiring catalyst lifetimes of at least 100-200 batch cycles [4] [8]. Research demonstrates that properly immobilized lipases can maintain activity for over five consecutive cycles without significant performance degradation [4] [13]. However, achieving extended catalyst lifetimes under industrial conditions requires optimization of immobilization methods, reaction conditions, and regeneration procedures [4] [8].

Quality control and product consistency present ongoing challenges in industrial ascorbyl stearate production, requiring sophisticated analytical methods and process monitoring systems [12] [20]. Industrial specifications typically require minimum purity levels of 93-99.8 percent with strict limits on residual acids, water content, and heavy metal contamination [3] [12]. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry are employed for real-time quality monitoring [3] [7].

Green Chemistry Approaches: Solvent Recycling and Catalyst Reusability

Green chemistry principles have been increasingly incorporated into ascorbyl stearate synthesis processes, focusing on solvent recycling, catalyst reusability, and waste minimization to achieve sustainable production methods [3] [9] [13]. Solvent recycling represents a critical component of environmentally benign processes, with recovery rates exceeding 95 percent achievable for common organic solvents including acetone and t-amyl alcohol [3] [9]. The recycling process typically involves distillation under reduced pressure to separate solvents from reaction products and residual substrates [3].

Advanced purification methods have been developed to eliminate water-washing steps that generate substantial wastewater volumes in traditional processes [3]. These methods exploit phase behavior and solubility differences between ascorbyl stearate, unreacted ascorbic acid, and organic solvents at different temperatures [3]. Hot methyl stearate addition at 65 degrees Celsius liquefies solidified reaction mixtures, enabling separation through filtration and subsequent recrystallization from ethyl acetate at 4 degrees Celsius [3]. This approach achieves product recovery rates of 66 percent with purity levels of 99.8 percent while eliminating aqueous waste streams [3].

Catalyst reusability represents another fundamental aspect of green chemistry implementation in ascorbyl stearate synthesis [4] [8] [13]. Immobilized lipases demonstrate excellent reusability potential, maintaining catalytic activity over multiple reaction cycles when properly handled and stored [4] [8]. Research indicates that Lipozyme 435 retains over 80 percent of its initial activity after five consecutive batch cycles under optimized conditions [4]. The catalyst recovery process involves simple filtration to separate the immobilized enzyme from reaction products, followed by washing with fresh solvent to remove residual substrates [4].

Novel catalyst designs incorporating metal-organic frameworks have shown promise for enhanced reusability and environmental compatibility [13]. Nickel-ascorbic acid metal-organic framework catalysts demonstrate remarkable recyclability, maintaining activity over five consecutive cycles without significant nickel leaching [13]. These catalysts combine the advantages of homogeneous and heterogeneous catalysis while enabling easy recovery and reuse [13].

Supercritical fluid technology represents an emerging green chemistry approach for ascorbyl stearate synthesis, utilizing supercritical carbon dioxide as an environmentally benign reaction medium [24]. This approach eliminates organic solvent requirements while providing enhanced mass transfer properties and simplified product separation [24]. Supercritical conditions enable precise control of reaction parameters and facilitate continuous processing methods suitable for industrial implementation [24].

Life cycle assessment studies demonstrate significant environmental benefits of green chemistry approaches compared to traditional chemical synthesis methods [3] [9]. Enzymatic processes with solvent recycling and catalyst reuse show reduced carbon footprint, decreased waste generation, and lower energy consumption compared to acid-catalyzed chemical routes [3] [9]. These environmental advantages, combined with improved product quality and selectivity, support the adoption of green chemistry principles in commercial ascorbyl stearate production [3] [9].

Physical Description

White or yellowish, white powder with a citrus-like odour

XLogP3

7.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

442.29305367 g/mol

Monoisotopic Mass

442.29305367 g/mol

Heavy Atom Count

31

UNII

7Z1QT341US

Wikipedia

Ascorbyl_stearate

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Dates

Modify: 2023-08-15

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